molecular formula C12H14BrNO3 B2784639 Ethyl 9-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate CAS No. 2248287-42-3

Ethyl 9-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate

Cat. No.: B2784639
CAS No.: 2248287-42-3
M. Wt: 300.152
InChI Key: XEOVYNBROVMNOQ-UHFFFAOYSA-N
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Description

Ethyl 9-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate: is a chemical compound belonging to the class of benzoxazepines. Benzoxazepines are heterocyclic compounds containing oxygen and nitrogen atoms in a fused ring structure. This compound is characterized by the presence of a bromine atom at the 9th position and a carboxylate ester group at the 7th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 9-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate typically involves multiple steps, starting from simpler organic compounds. One common synthetic route includes the cyclization of a suitable precursor containing the benzoxazepine core, followed by bromination and esterification reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 9-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate can undergo various chemical reactions, including:

  • Oxidation: Conversion of the bromine atom to a more oxidized state.

  • Reduction: Reduction of the bromine atom or other functional groups.

  • Substitution: Replacement of the bromine atom with other substituents.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

  • Substitution: Various nucleophiles can be used to substitute the bromine atom.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of bromides or alcohols.

  • Substitution: Formation of different halides or other functionalized derivatives.

Scientific Research Applications

Chemistry: In chemistry, Ethyl 9-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural features allow it to interact with various biological targets.

Medicine: this compound has been investigated for its medicinal properties, including its potential use as an anti-inflammatory or anticancer agent. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry: In the chemical industry, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism by which Ethyl 9-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate exerts its effects involves its interaction with specific molecular targets. The bromine atom and the carboxylate group play crucial roles in binding to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Ethyl 9-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate

  • Ethyl 9-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate

  • Ethyl 9-iodo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate

Uniqueness: Ethyl 9-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate stands out due to the presence of the bromine atom, which imparts unique chemical reactivity compared to its chloro, fluoro, and iodo analogs. This difference in reactivity can lead to distinct biological and chemical properties, making it a valuable compound in various applications.

Properties

IUPAC Name

ethyl 9-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO3/c1-2-16-12(15)8-5-9-7-14-3-4-17-11(9)10(13)6-8/h5-6,14H,2-4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEOVYNBROVMNOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C(=C1)Br)OCCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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